Pyridostatin vs. RR110: Telomeric G4 Binding Affinity by Single-Molecule Laser Tweezers
In a direct single-molecule force spectroscopy comparison, pyridostatin bound telomeric DNA G-quadruplexes with a Kd of 490 ± 80 nM, while the structurally distinct ligand RR110 exhibited a Kd of 42 ± 3 μM, representing an approximately 86-fold higher binding affinity for pyridostatin [1].
| Evidence Dimension | Dissociation constant (Kd) for telomeric DNA G-quadruplex |
|---|---|
| Target Compound Data | Kd = 490 ± 80 nM |
| Comparator Or Baseline | RR110: Kd = 42 ± 3 μM |
| Quantified Difference | ~86-fold higher affinity (490 nM vs. 42,000 nM) |
| Conditions | Single-molecule force jump laser tweezers; human telomeric DNA G4 sequence |
Why This Matters
This quantifies pyridostatin's binding advantage over a structurally distinct reference ligand under identical experimental conditions, providing a benchmark for selecting the appropriate G4 stabilizer based on required affinity.
- [1] Koirala D, Dhakal S, Ashbridge B, Sannohe Y, Rodriguez R, Sugiyama H, Balasubramanian S, Mao H. A single-molecule platform for investigation of interactions between G-quadruplexes and small-molecule ligands. Nat Chem. 2011;3(10):782-787. View Source
